molecular formula C19H16F2N2O4 B2398961 Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate CAS No. 1334375-26-6

Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate

Cat. No.: B2398961
CAS No.: 1334375-26-6
M. Wt: 374.344
InChI Key: GHDIXAHATXBONE-UHFFFAOYSA-N
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Description

Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate is a synthetic organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate typically involves multiple steps, starting from readily available precursorsThe final esterification step yields the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous-flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and difluorobenzoyl-containing molecules. Examples include:

Uniqueness

Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 2-[[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c1-27-19(26)13-4-2-3-5-16(13)22-17(24)12-9-23(10-12)18(25)11-6-7-14(20)15(21)8-11/h2-8,12H,9-10H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDIXAHATXBONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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